Cas no 2228685-36-5 (2-\u200bBromo-4-\u200bthiazolesulfonyl chloride)

2-Bromo-4-thiazolesulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis, particularly for the introduction of the thiazole sulfonyl moiety. Its key advantages include high reactivity, enabling efficient sulfonylation of amines, alcohols, and other nucleophiles under mild conditions. The bromo substituent enhances its utility as a reactive intermediate for further functionalization via cross-coupling or substitution reactions. This compound is valuable in pharmaceutical and agrochemical research, where thiazole derivatives are often employed as bioactive scaffolds. It exhibits good stability under standard handling conditions, though moisture-sensitive, and is typically stored under inert atmospheres. Its synthetic flexibility makes it a practical choice for constructing complex heterocyclic systems.
2-\u200bBromo-4-\u200bthiazolesulfonyl chloride structure
2228685-36-5 structure
Product Name:2-\u200bBromo-4-\u200bthiazolesulfonyl chloride
CAS No:2228685-36-5
MF:C3HBrClNO2S2
MW:262.532536268234
CID:5729561
PubChem ID:145913849
Update Time:2025-10-29

2-\u200bBromo-4-\u200bthiazolesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-BROMOTHIAZOLE-4-SULFONYL CHLORIDE
    • AT12305
    • 2-Bromo-4-thiazolesulfonyl chloride
    • 2228685-36-5
    • 2-Bromo-1,3-thiazole-4-sulfonyl chloride
    • EN300-1986967
    • 4-Thiazolesulfonyl chloride, 2-bromo-
    • 2-\u200bBromo-4-\u200bthiazolesulfonyl chloride
    • Inchi: 1S/C3HBrClNO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H
    • InChI Key: FEHKOLVCXPPORT-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 260.83206g/mol
  • Monoisotopic Mass: 260.83206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 2.100±0.06 g/cm3(Predicted)
  • Boiling Point: 336.0±15.0 °C(Predicted)
  • pka: -5.23±0.10(Predicted)

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Additional information on 2-\u200bBromo-4-\u200bthiazolesulfonyl chloride

Introduction to 2-Bromo-4-thiazolesulfonyl chloride (CAS No. 2228685-36-5)

2-Bromo-4-thiazolesulfonyl chloride (CAS No. 2228685-36-5) is a versatile and important compound in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, which include a bromine atom, a thiazole ring, and a sulfonyl chloride functional group. These features make it an attractive building block for the synthesis of various biologically active molecules and pharmaceuticals.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many natural products and synthetic compounds with diverse biological activities. The presence of the bromine atom in the 2-position of the thiazole ring provides a valuable handle for further functionalization through various chemical reactions, such as substitution and coupling reactions. The sulfonyl chloride group, on the other hand, is highly reactive and can readily undergo nucleophilic substitution reactions to form sulfonamides, which are important intermediates in the synthesis of drugs and other bioactive compounds.

Recent research has highlighted the potential of 2-Bromo-4-thiazolesulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent antiviral agents targeting RNA viruses. The researchers demonstrated that derivatives of 2-Bromo-4-thiazolesulfonyl chloride exhibited significant antiviral activity against several RNA viruses, including influenza and coronaviruses. This finding underscores the importance of this compound in the ongoing efforts to combat viral infections.

In another study published in Organic Letters, scientists explored the use of 2-Bromo-4-thiazolesulfonyl chloride in the synthesis of novel anticancer agents. The researchers developed a series of thiazole-based compounds that showed promising cytotoxic activity against various cancer cell lines. The sulfonyl chloride group was crucial in facilitating the formation of sulfonamide linkages, which are known to enhance the biological activity and selectivity of these compounds. This research highlights the potential of 2-Bromo-4-thiazolesulfonyl chloride as a valuable starting material for the development of new anticancer drugs.

The synthetic versatility of 2-Bromo-4-thiazolesulfonyl chloride is further exemplified by its use in the preparation of small molecule inhibitors for various protein targets. A recent study published in Chemical Communications described the synthesis of thiazole-based inhibitors targeting protein kinases, which are key enzymes involved in cellular signaling pathways. The researchers utilized 2-Bromo-4-thiazolesulfonyl chloride as a key intermediate to introduce functional groups that enhanced binding affinity and selectivity towards specific kinases. This work demonstrates the potential of this compound in drug discovery efforts aimed at modulating protein kinase activity.

In addition to its applications in medicinal chemistry, 2-Bromo-4-thiazolesulfonyl chloride has also found use in materials science and chemical biology. For example, researchers have employed this compound to synthesize functionalized polymers with tunable properties for applications in drug delivery and tissue engineering. The reactivity of the sulfonyl chloride group allows for facile modification with various functional groups, enabling precise control over polymer architecture and properties.

The environmental impact and safety profile of chemical compounds are critical considerations in their development and application. Studies have shown that 2-Bromo-4-thiazolesulfonyl chloride can be synthesized using environmentally benign methods, reducing its ecological footprint. Additionally, careful handling and storage practices are essential to ensure safe use and minimize potential hazards associated with its reactivity.

In conclusion, 2-Bromo-4-thiazolesulfonyl chloride (CAS No. 2228685-36-5) is a highly versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and chemical biology. Its unique structural features and reactivity make it an invaluable building block for the synthesis of biologically active molecules and advanced materials. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern scientific endeavors.

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